Product packaging for Comital-L(Cat. No.:CAS No. 84769-50-6)

Comital-L

Cat. No.: B12781285
CAS No.: 84769-50-6
M. Wt: 730.8 g/mol
InChI Key: GTDQJLOKEBIARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Comital-L is a combination pharmaceutical agent composed of three active ingredients: Mephobarbital, Phenobarbital, and Phenytoin . It is primarily used in biomedical research, particularly in the fields of neuroscience and pharmacology. Its main research applications include the study of mechanisms for controlling and preventing seizures, as the components belong to the barbiturate and hydantoin classes of anticonvulsants . Researchers utilize this compound to investigate the modulation of the central nervous system. The barbiturate components, Mephobarbital and Phenobarbital, are known to act by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which produces a calming effect and restores balance in the brain . Phenytoin, conversely, is believed to stabilize neuronal membranes and reduce seizure spread by regulating voltage-gated sodium channels . Studying this combination allows scientists to explore synergistic effects and polypharmacy approaches for managing neurological conditions. Important areas of investigation also include the drug's pharmacokinetics, potential for tolerance and dependence, and its interaction with other substances, such as CNS depressants and anticoagulants . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H38N6O8 B12781285 Comital-L CAS No. 84769-50-6

Properties

CAS No.

84769-50-6

Molecular Formula

C40H38N6O8

Molecular Weight

730.8 g/mol

IUPAC Name

5,5-diphenylimidazolidine-2,4-dione;5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H12N2O2.C13H14N2O3.C12H12N2O3/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1-10H,(H2,16,17,18,19);4-8H,3H2,1-2H3,(H,14,16,18);3-7H,2H2,1H3,(H2,13,14,15,16,17)

InChI Key

GTDQJLOKEBIARC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Advanced Analytical Methodologies for Comital L and Its Constituents

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometric methods, especially those utilizing UV-Vis spectroscopy, offer a promising and often eco-friendly approach for the analysis of pharmaceutical formulations. researcher.life, researchgate.net, nih.gov, researchgate.net These methods are particularly valuable when integrated with chemometric tools to enhance selectivity, especially in scenarios involving severely overlapped spectral signals of multiple components. researcher.life, researchgate.net, nih.gov, researchgate.net

Univariate Spectrophotometric Techniques for Comital-L Component Analysis

Univariate spectrophotometric techniques have been employed for the determination of components within formulations referred to as this compound. One reported procedure for analyzing "Comital L" tablets containing phenobarbital (B1680315), phenytoin (B1677684), and methylphenobarbital involved a method based on the change in absorbance of methylphenobarbital at 246 nm after treatment with sodium hydroxide (B78521). psu.edu This treatment causes cleavage of methylphenobarbital, leading to a decrease in its absorbance at this wavelength, while phenobarbitone and phenytoin remain unaffected. psu.edu The difference in absorbance (ΔA) measured at zero time and after 45 minutes was directly related to the concentration of methylphenobarbital. psu.edu The other two components were determined using the modified Vierordt method, which involves solving simultaneous equations based on absorbance measurements at specific wavelengths. psu.edu This approach demonstrated successful determination of methylphenobarbital without interference from the other two compounds, with a mean recovery of 100.45 ± 0.93%. psu.edu

Other univariate approaches mentioned in the context of analyzing mixtures that can include this compound constituents involve the isoabsorptive method, where a component is determined at a wavelength where its co-existing component has the same absorbance. researchgate.net Ratio spectra methods, including successive derivative subtraction, successive derivative of ratio spectra, ratio subtraction, and ratio spectra continuous wavelet transforms zero-crossing, have also been developed for the simultaneous determination of mixtures containing components like carbinoxamine (B1668352) maleate (B1232345) and ephedrine (B3423809) hydrochloride in syrup formulations, allowing analysis without preliminary separation. researchgate.net, google.com.eg An amplitude summation method based on the isosbestic point has also been established for such mixtures. researchgate.net

Multivariate Calibration Methods in this compound Formulation Analysis

Multivariate calibration methods are powerful tools used in conjunction with spectrophotometry to overcome challenges posed by spectral overlap in multi-component analysis. researcher.life, researchgate.net, nih.gov, researchgate.net These techniques enable the simultaneous quantification of active ingredients in complex formulations like this compound without requiring prior separation steps. researcher.life, researchgate.net, nih.gov The core principle involves establishing a mathematical relationship between the multivariate spectral data of a set of calibration samples with known component concentrations and the concentrations themselves. researchgate.net This model is then used to predict the concentrations of the components in unknown samples based on their measured spectra. researchgate.net

Partial Least Squares (PLS) regression is a widely applied multivariate calibration method for the analysis of multi-component pharmaceutical formulations, including those containing constituents found in this compound. researcher.life, researchgate.net, researchgate.net, nih.gov, researchgate.net, nih.gov, nih.gov, researchgate.net, PLS is particularly effective in handling spectral data that exhibits multicollinearity, a common issue in the analysis of mixtures with overlapping spectra. researchgate.net, researchgate.net, mdpi.com The method works by projecting the spectral data and concentration data onto a smaller number of latent variables, maximizing the covariance between the two sets of variables. researchgate.net, mdpi.com

PLS regression has been successfully applied for the simultaneous determination of pseudoephedrine hydrochloride and carbinoxamine maleate, sometimes in combination with other active ingredients such as paracetamol. researcher.life, researchgate.net, nih.gov, researchgate.net Studies have demonstrated that PLS models provide excellent recoveries, typically ranging from 98% to 102%, and exhibit outstanding resolution capabilities for these compounds even in the presence of common excipients. researchgate.net, nih.gov The results obtained using PLS have been shown to be statistically comparable to those obtained by official or reported methods. researchgate.net, nih.gov, nih.gov, researchgate.net

PLS has also been utilized for the simultaneous spectrophotometric analysis of ternary mixtures of phenobarbital, phenytoin, and methylphenobarbital in the "this compound" pharmaceutical formulation. researchgate.net, nih.gov, researchgate.net In these applications, spectral data collected over a specific wavelength range is processed using PLS, and the method's performance is evaluated using statistical parameters such as the standard error of prediction (SEC), sum of prediction residual errors (PRESS), limit of quantitation (LOQ), and limit of detection (LOD). researcher.life

Principal Component Regression (PCR) is another multivariate calibration technique frequently employed for the analysis of multi-component mixtures in pharmaceutical analysis, including formulations related to this compound. researcher.life, researchgate.net, researchgate.net, nih.gov, researchgate.net, nih.gov, researchgate.net, scielo.sa.cr PCR addresses the issue of multicollinearity by first performing Principal Component Analysis (PCA) on the spectral data to generate a set of orthogonal principal components. scielo.sa.cr Subsequently, a linear regression is performed between the concentrations of the analytes and these principal components. scielo.sa.cr

PCR has been applied alongside PLS for the simultaneous determination of pseudoephedrine hydrochloride and carbinoxamine maleate, often in combination with paracetamol. researcher.life, researchgate.net, nih.gov, researchgate.net Similar to PLS, PCR methods have demonstrated good recoveries and their results have been found to be statistically comparable to official or reported analytical procedures. researchgate.net, nih.gov, nih.gov, researchgate.net The effectiveness of PCR in resolving and quantifying components in complex matrices without initial separation steps has been highlighted in various studies. researchgate.net, nih.gov Evaluation of PCR models also involves the assessment of statistical parameters such as SEC, PRESS, LOD, and LOQ. researcher.life PCR has also been applied to the analysis of phenobarbital, phenytoin, and methylphenobarbital in the "this compound" formulation, showing average relative errors of less than 6% for each compound when compared to a RPLC reference method. researchgate.net, nih.gov, researchgate.net

Partial Least Squares (PLS) Regression

Derivative Spectrophotometry in Multi-Component Mixtures of this compound

Derivative spectrophotometry is a valuable technique for enhancing spectral features and resolving overlapping bands in the UV-Vis spectra of multi-component mixtures, which is particularly useful for analyzing formulations like this compound. researcher.life, flybase.org, wikipedia.org, guidetopharmacology.org, tandfonline.com, researchgate.net By calculating the first, second, or higher-order derivatives of the original absorbance spectra, overlapping peaks can be sharpened, shifted, or even separated, facilitating the selective determination of individual components.

First-order derivative UV spectrophotometry has been successfully applied for the simultaneous determination of binary mixtures containing carbinoxamine maleate. tandfonline.com This technique can effectively eliminate interference from excipients and other components in the pharmaceutical formulation. tandfonline.com The first derivative approach has also been specifically mentioned for the analysis of pseudoephedrine hydrochloride and carbinoxamine maleate. koreascience.kr

More advanced derivative spectrophotometric methods, often combined with ratio spectra, have been developed for the analysis of mixtures containing carbinoxamine maleate and pseudoephedrine sulphate. researchgate.net, researchgate.net, researchgate.net, google.com.eg These include techniques utilizing successive derivatives of ratio spectra and zero-crossing derivative ratio methods. researchgate.net, researchgate.net, researchgate.net, google.com.eg The second derivative of the ratio spectrum, coupled with a zero-crossing technique, has also been reported as a method for determining components in ternary mixtures with overlapping spectra. researchgate.net These derivative techniques offer improved resolution and selectivity compared to conventional zero-order spectrophotometry for the analysis of complex pharmaceutical formulations.

Chromatographic Separation and Detection Methods

Chromatographic methods are indispensable for the separation and quantification of active pharmaceutical ingredients in complex formulations such as this compound, offering high resolution, selectivity, and sensitivity. koreascience.kr, nih.gov, iosrjournals.org, eurjchem.com, mdpi.com, waters.com, nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis of this compound constituents. koreascience.kr, nih.gov, iosrjournals.org, researchgate.net, google.com.eg, researchgate.net A reversed-phase liquid chromatographic (RPLC) method has been developed and validated for the simultaneous determination of pseudoephedrine hydrochloride and carbinoxamine maleate in pharmaceutical dosage forms. nih.gov This method employed a CN column and a mobile phase consisting of a mixture of acetonitrile, methanol, phosphate (B84403) buffer, and water, with UV detection at 262 nm. nih.gov The method demonstrated good linearity over the ranges of 250-750 µg/mL for pseudoephedrine hydrochloride and 20-60 µg/mL for carbinoxamine maleate, with recoveries ranging from 97.4% to 100.7% and 98.5% to 100.2%, respectively. nih.gov HPLC methods have also been reported for the simultaneous quantification of carbinoxamine maleate in combination with other active ingredients in oral liquid formulations. koreascience.kr

High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic technique that has been applied to the analysis of this compound components. eurjchem.com, researchgate.net, eurjchem.com An HPTLC-densitometric method has been developed and validated for the simultaneous determination of carbinoxamine maleate and pseudoephedrine HCl in their binary mixture without the need for prior separation. eurjchem.com The separation was performed on silica (B1680970) gel plates using a specific mobile phase composition, and the bands were scanned at 215 nm. eurjchem.com The method showed linearity over the ranges of 0.4-8.0 µ g/band for carbinoxamine maleate and 4-24 µ g/band for pseudoephedrine HCl, demonstrating accuracy and precision with no interference from excipients. eurjchem.com Statistical comparison indicated no significant difference between the results obtained by this HPTLC method and a reported HPLC method. eurjchem.com

More advanced chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) offer enhanced selectivity and sensitivity, particularly useful for complex matrices or low concentration analysis. iosrjournals.org, orcid.org An LC-MS/MS method has been developed for the quantification of carbinoxamine in human plasma, highlighting the potential of this technique for analyzing this compound constituents in various sample types. iosrjournals.org Capillary electrophoresis (CE) is another separation technique that has been used for the analysis of active ingredients in expectorant and decongestant syrups, which often contain similar components to this compound formulations. researchgate.net

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in pharmaceutical analysis for the determination of active contents in various preparations. wikipedia.org It offers high separation efficiency and sensitivity, making it suitable for the analysis of multi-component formulations like this compound. HPLC methods have been developed and applied for the determination of the individual components found in this compound, and HPLC is also referenced as a comparative method in studies evaluating alternative analytical approaches for this formulation. wikipedia.orgwikidata.orgwikipedia.org

Reversed-Phase Liquid Chromatography (RPLC), a common mode of HPLC, has been specifically applied or used as a reference method in the analysis of this compound and its constituents. Studies comparing spectrophotometric methods for the simultaneous determination of phenobarbital, phenytoin, and methylphenobarbital in the this compound pharmaceutical formulation have used RPLC as a reference method to validate their results. nih.govwikipedia.orgwikidata.orgwikipedia.orgmims.com This indicates the established utility and reliability of RPLC for the separation and quantification of these compounds.

Thin-Layer Chromatography (TLC) Coupled with Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometry is another chromatographic technique relevant to the analysis of components found in this compound. This method involves separating the compounds on a stationary phase coated on a thin plate, followed by quantitative evaluation using a densitometer. TLC-densitometric methods have been developed and validated for the determination of phenobarbital and other drugs in pharmaceutical preparations. wikipedia.orgmims.com High-performance thin-layer chromatography (HPTLC) combined with densitometry has been described for the determination of phenobarbital in pharmaceuticals, highlighting advantages such as simplicity, reasonable sensitivity, rapidity, and low cost for routine quality control of multi-drug preparations containing barbiturates. wikipedia.org Method validation for TLC-densitometric methods has been conducted according to ICH guidelines, assessing parameters such as linearity, accuracy, selectivity, precision, and robustness. wikipedia.orgmims.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling (Implied)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While the provided search results mention gas chromatography for the analysis of mixtures containing phenobarbitone and phenytoin, and GC-MS for the analysis of barbiturates in human samples without derivatization, there is no specific information found directly detailing the application of GC-MS for volatile component profiling of the this compound formulation itself based on the provided context. thermofisher.comuni.lu

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) provides highly sensitive and selective detection capabilities, often coupled with chromatographic separation techniques.

Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry (MALDI-MS/MS) for Complex Mixture Analysis

Despite the potential of Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry (MALDI-MS/MS) for analyzing complex mixtures, no information was found in the provided search results regarding its specific application to this compound or its constituents (phenobarbital, methylphenobarbital, and phenytoin).

Method Validation and Performance Metrics in this compound Analytical Research

Method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose. For analytical methods applied to this compound and its constituents, validation has been conducted according to guidelines such as those from the International Conference on Harmonisation (ICH). wikidata.orgwikipedia.orgmims.com

Assessment of Linearity and Lower Limit of Quantification (LLOQ)

Linearity is a measure of the method's ability to produce results that are directly proportional to the concentration of the analyte within a defined range. chromatographyonline.comich.org Establishing linearity involves analyzing a series of samples with known concentrations of this compound and its relevant constituents, covering the expected range of concentrations in actual samples. chromatographyonline.comich.org A minimum of five concentration levels is typically recommended for linearity assessment. ich.org The relationship between the instrument response (e.g., peak area in chromatography) and the analyte concentration is evaluated using regression analysis. A common approach is to plot the response versus concentration and calculate the correlation coefficient (r) or coefficient of determination (r²). A high correlation coefficient close to 1 indicates good linearity.

The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. chromatographyonline.comich.orgaustinpublishinggroup.com The LLOQ is a critical parameter, particularly when analyzing samples with low expected concentrations of this compound or its constituents, such as impurities or degradation products. ich.org The LLOQ is typically determined by analyzing samples spiked with the analyte at decreasing concentrations until the predefined acceptance criteria for accuracy and precision are met. austinpublishinggroup.com For the LLOQ, acceptance criteria for accuracy and precision are generally set at ±20% deviation from the nominal value and ≤20% coefficient of variation (CV), respectively. austinpublishinggroup.comkarger.com The analyte response at the LLOQ should also be distinguishable from the background noise, often requiring a signal-to-noise ratio of at least 10:1. wjarr.comaustinpublishinggroup.com

Hypothetical Data Table: Linearity Assessment for this compound

Concentration (µg/mL)Replicate 1 (Response Units)Replicate 2 (Response Units)Replicate 3 (Response Units)Mean Response
0.1 (LLOQ)10511298105.0
0.25255260258257.7
0.5510505515510.0
1.01020101510251020.0
2.02030204520352036.7
2.5 (ULOQ)2550253025452541.7

(Note: This is a hypothetical data table for illustrative purposes only. Actual validation data would vary depending on the analytical method and compound.)

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true or accepted reference value of the analyte concentration. particle.dkchromatographyonline.comelementlabsolutions.com For this compound and its constituents, accuracy would be assessed by analyzing samples with known concentrations (quality control samples) and comparing the measured values to the nominal values. chromatographyonline.comelementlabsolutions.com This is typically done at multiple concentration levels across the validated range, including the LLOQ. chromatographyonline.comaustinpublishinggroup.com Accuracy is often expressed as the percent recovery of the known added amount of analyte or as the difference between the mean measured value and the true value. chromatographyonline.comajpaonline.com Acceptance criteria for accuracy are commonly set at ±15% of the nominal value, except at the LLOQ where ±20% is usually acceptable. austinpublishinggroup.comkarger.com

Precision describes the agreement among individual test results when the analytical procedure is applied repeatedly to multiple portions of a homogeneous sample under prescribed conditions. chromatographyonline.comich.orgelementlabsolutions.com Precision is typically evaluated at different levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variation, e.g., different days, analysts, or equipment), and reproducibility (between-laboratory variation). chromatographyonline.comich.orgoxford-analytical.co.uk For the analysis of this compound and its constituents, precision would be assessed by analyzing replicate samples at various concentration levels. austinpublishinggroup.comkarger.com The precision is usually expressed as the standard deviation or the coefficient of variation (%CV). ich.orgaustinpublishinggroup.com Acceptance criteria for precision are generally ≤15% CV, except at the LLOQ where ≤20% CV is acceptable. austinpublishinggroup.comkarger.com

Hypothetical Data Table: Accuracy and Precision Assessment for this compound

Concentration (µg/mL)Replicate 1Replicate 2Replicate 3Replicate 4Replicate 5Mean Concentration (µg/mL)Standard Deviation (SD)%CV% Accuracy
0.1 (LLOQ)0.0980.1050.1020.0950.1000.1000.0044.0100.0
0.50.4950.5020.4980.5050.5000.5000.0040.8100.0
2.01.982.012.001.992.022.000.0150.8100.0

(Note: This is a hypothetical data table for illustrative purposes only. Actual validation data would vary depending on the analytical method and compound.)

Computational and Theoretical Chemistry Studies on Comital L Components and Analogs

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches, such as molecular dynamics, molecular docking, and quantum mechanical calculations, are powerful tools used in computational chemistry to understand the behavior, interactions, and properties of molecules. These methods can provide insights at the atomic and molecular level that are often difficult to obtain experimentally.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide information about conformational changes, flexibility, and the dynamic equilibrium of a compound in various environments. While MD simulations are widely applied in the study of drug molecules and their interactions, specific molecular dynamics simulations focused on the conformational analysis of the components of Comital-L (Mephobarbital, Phenobarbital (B1680315), Phenytoin) within the context of this combination were not identified in the search results.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor or target molecule. This method helps in understanding potential interactions and estimating binding affinities. Although the individual components of this compound are known drugs that interact with biological targets, specific molecular docking investigations focusing on the interaction of Mephobarbital, Phenobarbital, or Phenytoin (B1677684) as components of the this compound formulation with their relevant biological targets were not found in the consulted literature.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of molecules, which is fundamental to understanding their properties and reactivity. These calculations can yield insights into parameters such as charge distribution, molecular orbitals, and reaction pathways. While quantum chemical calculations have been applied to study related compounds like Phenytoin researchgate.net and in the context of quantitative structure-retention relationships for barbituric acid derivatives researchgate.net, detailed quantum mechanical studies specifically investigating the electronic structure and reactivity of the components within the this compound formulation were not prominently featured in the search results.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses aim to establish relationships between the chemical structure of compounds and their biological activity. These approaches are valuable in identifying molecular features crucial for activity and in predicting the activity of new or related compounds. Although SAR and QSAR are standard methodologies in medicinal chemistry and have been applied to various drug classes, including studies on structure-antifeedant activity relationships of other compounds researchgate.net and QSRR for barbituric acid derivatives researchgate.net, specific SAR or QSAR analyses directly related to the combined activity or the individual contributions of the components within the this compound formulation were not found in the search results.

In Silico Prediction of Biomolecular Interactions and Recognition Phenomena

In silico methods are increasingly used to predict how molecules interact with biological systems, including binding to proteins and other biomolecules. These predictions can help elucidate mechanisms of action and identify potential off-target effects.

Ligand-Protein Binding Energetics and Contributions

Predicting ligand-protein binding energetics and understanding the contributions of specific interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) are key aspects of in silico studies of biomolecular recognition. While the components of this compound are known to interact with specific protein targets in the body to exert their therapeutic effects, detailed in silico prediction studies focusing on the binding energetics and the specific contributions of individual components (Mephobarbital, Phenobarbital, Phenytoin) to protein binding within the context of the this compound formulation were not identified in the consulted literature.

Compound Names and PubChem CIDs

Analysis of Non-Covalent Interactions (e.g., Halogen Bonds, Chalcogen Bonds)

The analysis of non-covalent interactions is a fundamental aspect of computational chemistry, crucial for understanding molecular recognition, crystal packing, and the behavior of molecules in various environments. These interactions, including hydrogen bonds, halogen bonds, chalcogen bonds, pnictogen bonds, and van der Waals forces, are significantly weaker than covalent bonds but collectively play a critical role in determining the structure and properties of chemical systems. royalsocietypublishing.orgnumberanalytics.comuni-saarland.demdpi.commdpi.comacs.orguni-saarland.de

Computational studies have explored non-covalent interactions involving the components of this compound, particularly Phenobarbital and Phenytoin. For Phenytoin (5,5-diphenylhydantoin), quantum chemical calculations have been employed to investigate potential intermolecular interactions, such as hydrogen bonding, which are considered relevant to its mechanism of action. Studies on Phenytoin dimers and derivatives have utilized methods like DFT, Atoms in Molecules (AIM) analysis, and Reduced Density Gradient (RDG) methods to characterize hydrogen bonds and other intermolecular forces in gas phase and solution, as well as in crystal structures. researchgate.netdntb.gov.ua Similarly, computational investigations using Density Functional Theory (DFT) have analyzed intermolecular hydrogen bonding and other non-covalent interactions in Phenobarbital salts and different polymorphic forms, contributing to the understanding of their solid-state properties. mdpi.comresearchgate.net The study of non-covalent interactions is also relevant in understanding the binding of molecules like Phenobarbital to proteins, such as antibodies, where interactions like hydrogen bonds and hydrophobic forces are key determinants of binding affinity and allostery. nih.gov

While these studies provide insights into the non-covalent interactions of individual components, specific computational analyses focusing on the collective non-covalent interactions within the complete this compound mixture (Mephobarbital, Phenobarbital, and Phenytoin) were not identified in the reviewed literature.

Prediction of Molecule-Membrane Interactions and Permeability

Predicting how molecules interact with biological membranes and their ability to permeate them is essential in drug discovery and development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods offer powerful tools to estimate membrane permeability and understand the underlying molecular mechanisms. mdpi.comresearchgate.netoup.cominteraxbiotech.comacs.orgresearchgate.netnih.govnih.govnih.gov

Various computational techniques are employed for this purpose, including Molecular Dynamics (MD) simulations, which can model the dynamic behavior of molecules as they interact with and traverse lipid bilayers. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govnih.gov Methods like the Potential of Mean Force (PMF) and the Inhomogeneous Solubility Diffusion Model (ISDM) are used in conjunction with MD simulations to calculate free energy profiles and diffusion coefficients across the membrane, thereby estimating permeability coefficients. researchgate.netmdpi.comresearchgate.netacs.org Quantitative Structure-Permeability Relationships (QSPRs) and Quantitative Structure-Activity Relationships (QSARs) are also utilized, building predictive models based on molecular descriptors and experimental permeability data. mdpi.comoup.comresearchgate.net Machine learning approaches are increasingly applied to build predictive models for permeability based on large datasets. mdpi.commdpi.comresearchgate.net

For the components of this compound, computational models, including QSAR and MD simulations, have been used in the evaluation of Phenytoin's permeation, particularly across the blood-brain barrier (BBB), which is a critical biological membrane for centrally acting drugs. mdpi.comnih.gov Computational tools have also been applied in permeability studies involving Phenobarbital. ebi.ac.uk These studies highlight the applicability of computational methods to predict the membrane permeability of drug molecules similar to the components found in this compound.

However, specific computational studies predicting the molecule-membrane interactions and permeability of the complete this compound mixture as a single entity were not found in the conducted literature search.

Advanced Computational Methodologies and Machine Learning Applications in this compound Research

The fields of computational chemistry and drug discovery are increasingly leveraging advanced computational methodologies and machine learning (ML) to accelerate research and improve predictive capabilities. These approaches encompass a wide range of techniques, including sophisticated molecular simulations, data mining, statistical modeling, and artificial intelligence algorithms. mdpi.cominteraxbiotech.comscispace.comulisboa.ptsciencepublishinggroup.comdntb.gov.uamdpi.comresearchgate.netschrodinger.comnih.govchemrxiv.orgchemrxiv.org

Advanced computational methods are applied to various stages of drug discovery, such as virtual screening of large compound libraries to identify potential drug candidates, QSAR modeling to establish relationships between chemical structure and biological activity or properties, and de novo molecular design to generate novel chemical structures with desired characteristics. interaxbiotech.comulisboa.ptschrodinger.comnih.gov Machine learning, including deep learning, is particularly impactful for analyzing complex biological and chemical data, predicting molecular properties, and optimizing compound design. mdpi.commdpi.cominteraxbiotech.comulisboa.ptdntb.gov.uamdpi.comresearchgate.netnih.govchemrxiv.orgchemrxiv.orgcam.ac.uk

While the search results indicate the application of these advanced methods to drug molecules and related areas, specific research detailing the application of advanced computational methodologies or machine learning techniques directly to the this compound mixture (Mephobarbital, Phenobarbital, and Phenytoin) was not identified. However, machine learning has been used in studies involving individual components like Phenobarbital for tasks such as chemical shift prediction cam.ac.uk and in solubility prediction studies where Phenytoin served as a reference compound researchgate.net. The principles and techniques of advanced computational chemistry and machine learning are generally applicable to studying the properties and potential interactions of drug components like those in this compound, but specific published research on the mixture in this context was not found.

Synthetic Methodologies and Chemical Derivatization Strategies Relevant to Comital L

Synthetic Routes for Comital-L Constituents (e.g., Phenobarbital (B1680315), Phenytoin (B1677684), Methylphenobarbital)

The synthesis of barbiturates like Phenobarbital and Mephobarbital, and hydantoins like Phenytoin, relies on specific chemical reactions to construct their core heterocyclic structures and introduce the necessary substituents.

Phenobarbital Synthesis:

Phenobarbital (5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione) is a barbiturate (B1230296) derivative. Its synthesis typically involves the condensation of a suitably substituted diethyl malonate derivative with urea (B33335) in the presence of a strong base encyclopedia.pubrti.orgwikipedia.orgcdnsciencepub.comnih.gov. One common approach utilizes diethyl ethylphenylmalonate, which reacts with urea under basic conditions (e.g., using sodium ethoxide or sodium methoxide) to form the barbituric acid ring system encyclopedia.pubrti.org.

Alternative routes have also been explored. One method involves the reaction of α-ethylbenzenepropanedioic acid ester with urea rti.org. Another approach starts from benzyl (B1604629) cyanide, which undergoes a series of reactions including Pinner reaction, Claisen condensation with diethyl oxalate, decarboxylation to form diethyl phenylmalonate, alkylation with ethyl bromide, and finally condensation with urea followed by hydrolysis wikipedia.orgcdnsciencepub.comnih.gov.

Phenytoin Synthesis:

Phenytoin (5,5-diphenyl-2,4-imidazolidinedione) is a hydantoin (B18101) derivative. A prominent synthetic route for phenytoin involves the reaction of benzil (B1666583) (1,2-diphenylethanedione) with urea in the presence of a base, often followed by an acidic workup cdnsciencepub.comacs.orgacs.orggpatindia.comresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net. This reaction proceeds through an intermediate that undergoes a pinacol (B44631) rearrangement cdnsciencepub.comacs.orgacs.orgresearchgate.net. Various conditions and catalysts have been investigated to optimize this synthesis, including the use of solid catalysts and microwave activation acs.orgmdpi.comnih.govresearchgate.net.

Methylphenobarbital (Mephobarbital) Synthesis:

Methylphenobarbital (5-ethyl-1-methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione) is an N-methylated analog of phenobarbital nih.govnih.gov. While specific detailed synthetic routes for Mephobarbital itself are less extensively documented compared to Phenobarbital and Phenytoin in the immediate search results, its structure suggests it can be synthesized either by N-methylation of phenobarbital or by constructing the barbituric acid ring with an N-methyl group already in place and introducing the ethyl and phenyl substituents at the 5-position. One reported synthesis route for mephobarbital starts from ethylbenzoate which reacts with ethyl chloroformate in the presence of sodium hydride to yield diethyl 2-phenylmalonate, followed by alkylation rti.org. Synthesis of N-methyl derivatives of phenobarbital has also been achieved through thionation with Lawesson's reagent, although this represents a derivatization of the phenobarbital core acs.org. Research on metabolites of phenobarbital and mephobarbital also involves their synthesis for identification purposes cdnsciencepub.comscience.gov.

Chemoenzymatic and Biocatalytic Synthesis Approaches for this compound Analogs

Chemoenzymatic and biocatalytic methods offer potential advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. While direct biocatalytic synthesis of Phenobarbital, Phenytoin, or Mephobarbital is not widely reported, enzymes have been explored for the synthesis of related heterocyclic compounds and for specific steps that could be incorporated into synthetic routes for their analogs.

Biocatalysis has been applied in multicomponent reactions to synthesize various heterocycles, including some barbiturate derivatives nih.govwikipedia.orgresearchgate.netmdpi.comnih.gov. For instance, porcine pancreas lipase (B570770) (PPL) has demonstrated activity in the synthesis of 5-monosubstituted barbiturates through four-component reactions nih.govwikipedia.orgnih.gov. Enzymes like urease have been utilized in the synthesis of other heterocyclic systems, such as 4H-pyrans mdpi.com.

For compounds with a hydantoin core like phenytoin, enzymes such as hydantoinases and N-carbamoylases are well-established biocatalysts for the production of optically pure amino acids from hydantoin derivatives. This enzymatic cascade involves the hydrolysis of the hydantoin ring. While this is primarily used for amino acid synthesis, the enzymes' activity on hydantoin structures is relevant to the potential for biocatalytic modifications or synthesis of phenytoin analogs.

Furthermore, cytochrome P450 enzymes have been investigated for their ability to perform selective C-H functionalization, which could be a powerful tool for introducing modifications at specific positions in complex molecules like barbiturates and hydantoins, potentially leading to novel analogs through chemoenzymatic routes acs.org. Research into the enzymatic synthesis of rhamnose-containing compounds illustrates the broader application of biocatalysis in carbohydrate chemistry, highlighting the potential for enzymatic approaches in synthesizing complex molecules or their precursors.

Strategies for Functionalization and Derivatization for Enhanced Research Utility

Functionalization and derivatization of Phenobarbital, Phenytoin, and Mephobarbital are crucial for various research applications, including analytical detection and the synthesis of novel probes for studying their mechanisms of action.

Derivatization is often employed to improve the analytical properties of these compounds, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). For GC-MS analysis of barbiturates and phenytoin, derivatization can increase volatility and improve chromatographic separation and detection sensitivity. Common derivatization methods include alkylation (e.g., methylation or butylation) and silylation. These reactions convert polar functional groups into less polar derivatives, making them more amenable to GC analysis. For example, methylation of barbiturates with agents like trimethylsulfonium (B1222738) hydroxide (B78521) or dimethyl sulphate has been used for GC-MS analysis. While UPLC-MS/MS methods may eliminate the need for derivatization in some cases, it remains a valuable technique for enhancing the analysis of these compounds in various matrices. UV spectroscopic methods for phenytoin analysis may also involve derivatization or measuring differential absorptivities.

Beyond analytical purposes, derivatization and functionalization are used to synthesize novel analogs with modified structures to investigate structure-activity relationships, identify binding sites, and explore new therapeutic possibilities.

Examples include the synthesis of fluorescent analogs for imaging studies and photoreactive analogs for photoaffinity labeling to map interaction sites with biological targets, such as GABAA receptors for barbiturates gpatindia.com. For instance, a photoreactive diazirine analog of mephobarbital has been synthesized and used to study its binding to GABAA receptors gpatindia.com. Similarly, fluorescent analogs of phenytoin have been developed for potential use in imaging and studying their interaction with voltage-gated sodium channels.

Environmental Chemistry and Ecotoxicological Implications of Comital L Constituents

Environmental Fate and Transport of Comital-L Constituents

The environmental fate and transport of the constituents of this compound are influenced by their physicochemical properties and the characteristics of the environmental matrix (e.g., soil, water). Processes such as degradation, adsorption to soil particles, volatilization, and leaching contribute to their distribution and persistence in the environment.

Degradation Pathways in Diverse Environmental Matrices (e.g., soil, water)

The degradation of pharmaceutical compounds in the environment can occur through various pathways, including biodegradation by microorganisms, hydrolysis, and photodegradation. The susceptibility of Mephobarbital, Phenobarbital (B1680315), and Phenytoin (B1677684) to these processes in different environmental matrices like soil and water would determine their persistence. While specific degradation pathways for these compounds in environmental matrices were not detailed in the search results, studies on the environmental fate of pharmaceutical contaminants highlight the importance of microbial activity in biodegradation in both soil and aquatic environments researchgate.net. Photodegradation can also be a significant pathway for some pharmaceuticals in surface waters exposed to sunlight.

Assessment of Persistence and Bioaccumulation Potential

Persistence in the environment is related to the rate at which a compound degrades. If the constituents of this compound are resistant to degradation, they can persist in soil and water for extended periods. Bioaccumulation is the process by which a substance accumulates in an organism over time, either through ingestion or direct contact. The potential for bioaccumulation is often assessed using the bioconcentration factor (BCF) or bioaccumulation factor (BAF). Substances with high persistence and bioaccumulation potential are of particular environmental concern canada.carepec.org. While the search results did not provide specific data on the persistence and bioaccumulation of Mephobarbital, Phenobarbital, or Phenytoin, the concept of persistence and bioaccumulation potential is a standard consideration in environmental risk assessments for chemical substances canada.carepec.orgepa.govufuav.asn.au.

Analytical Methods for Environmental Detection and Monitoring of this compound Components

Monitoring the presence and concentration of this compound constituents in the environment requires sensitive and specific analytical methods. Common techniques for the analysis of pharmaceutical compounds in environmental samples include chromatography coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), are widely used for the identification and quantification of organic contaminants in water and other environmental matrices nih.gov. Spectrophotometric methods have also been applied for the analysis of the components of this compound in pharmaceutical formulations researchgate.netpsu.eduresearchgate.netresearchgate.net. These methods, particularly those involving mass spectrometry, offer the sensitivity and selectivity needed to detect trace levels of pharmaceutical residues in complex environmental samples.

Ecotoxicological Assessment in Aquatic and Terrestrial Model Organisms

Ecotoxicological assessments evaluate the potential adverse effects of substances on ecological receptors, including aquatic and terrestrial organisms. Studies typically involve exposing model organisms to different concentrations of the substance and observing effects on survival, reproduction, growth, and behavior labanalysis.itnih.govnih.gov.

Impact Assessment on Non-Target Environmental Organisms

Pharmaceutical compounds, even at low concentrations, can pose risks to non-target organisms in the environment. For example, chemicals in urban runoff, which can include pharmaceuticals, have been shown to impact aquatic ecosystems okstate.edu. Ecotoxicological studies on non-target organisms, such as fish, daphnids, algae, and terrestrial invertebrates (e.g., earthworms), are crucial for understanding the potential ecological risks of this compound constituents labanalysis.itnih.govnih.gov. The impact can vary depending on the species, the concentration of the substance, and the duration of exposure. While specific ecotoxicity data for Mephobarbital, Phenobarbital, and Phenytoin on a wide range of non-target environmental organisms were not found in the provided search results, the general principles of ecotoxicological assessment for pharmaceuticals and other chemicals highlight the importance of evaluating effects on diverse trophic levels and taxonomic groups labanalysis.itnih.govnih.gov. Pesticides, for instance, are known to have toxic effects on non-target organisms, including beneficial insects, fish, and birds nih.gov. The potential for the constituents of this compound to exert similar non-target effects would need to be evaluated through targeted ecotoxicological studies.

Compound Names and PubChem CIDs

Future Directions and Novel Research Paradigms for Comital L

Integration of Multi-Omics Data in Comital-L Research

The integration of multi-omics data offers a comprehensive view of the biological system's response to a chemical compound, moving beyond the study of individual molecules or pathways. For a compound like this compound, which comprises multiple active pharmaceutical ingredients, a multi-omics approach could elucidate the complex interplay between its components and various biological layers, including the genome, transcriptome, proteome, and metabolome. By simultaneously analyzing changes in gene expression, protein abundance, and metabolic profiles in response to this compound or its individual constituents, researchers can gain insights into the perturbed biological networks and identify potential biomarkers or off-target effects. mdpi.comnih.govoup.com

Future research could involve exposing relevant cell lines, tissue models, or even model organisms to this compound and collecting data across different omics platforms. For instance, transcriptomics (RNA sequencing) could reveal changes in gene activity, while proteomics (mass spectrometry-based protein analysis) could quantify protein level alterations. Metabolomics (analysis of small molecules) could highlight shifts in metabolic pathways influenced by the compound. mdpi.comnih.gov The integration of these diverse datasets requires sophisticated bioinformatics and computational tools to identify correlations, causal relationships, and emergent properties that would not be apparent from single-omics studies. mdpi.comresearchgate.net

An illustrative example of integrated multi-omics data in the context of studying a chemical compound is presented in the conceptual table below. This table shows hypothetical data types that could be generated:

Omics LayerData TypeMeasurement Example (Hypothetical)Potential Insight
GenomicsSingle Nucleotide Polymorphisms (SNPs)Specific SNP allele frequencyGenetic predisposition to response or metabolism
TranscriptomicsmRNA Expression LevelsFold change in gene X expressionGenes upregulated/downregulated by compound exposure
ProteomicsProtein AbundanceRelative abundance of protein YAlterations in protein synthesis or degradation
MetabolomicsMetabolite ConcentrationConcentration of metabolite ZImpact on metabolic pathways and biochemical processes

Such integrated analyses could help researchers understand how genetic variations might influence the transcriptional and translational machinery, ultimately affecting metabolic outcomes when the system is exposed to this compound. This holistic perspective is crucial for unraveling the complex mechanisms of action and potential interactions of multi-component formulations. mdpi.comfrontiersin.org

Application of Advanced Imaging Techniques for Molecular Interaction Visualization

Visualizing the interactions of this compound or its components with biological molecules and structures at a high resolution is essential for understanding its mechanism of action and cellular distribution. Advanced imaging techniques offer the capability to observe these interactions in real-time and in their native environment. Techniques such as super-resolution microscopy, cryo-electron microscopy (cryo-EM), and advanced fluorescence imaging can provide unprecedented detail. walshmedicalmedia.comacs.orgnih.govfrontiersin.org

Super-resolution microscopy techniques, like stimulated emission depletion (STED) microscopy or photoactivated localization microscopy (PALM), can overcome the diffraction limit of light, allowing researchers to visualize the precise localization of fluorescently labeled components of this compound within cells and their interactions with specific proteins or organelles. acs.orgfrontiersin.org Cryo-EM can provide high-resolution 3D structures of protein complexes or other biomolecular assemblies bound to the compound, revealing the exact binding sites and conformational changes induced by the interaction. walshmedicalmedia.com Advanced fluorescence techniques, including Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM), can measure molecular proximity and interactions dynamically in living cells. acs.org

Applying these techniques to this compound research could involve synthesizing fluorescently tagged versions of its components (if chemically feasible without altering their activity) to track their cellular uptake, distribution, and binding to intended or unintended targets. Visualizing the formation of complexes between the drug components and key enzymes or receptors could provide direct evidence of their molecular mechanisms. Furthermore, these imaging techniques could be used to study the impact of this compound on cellular structures and processes, such as membrane dynamics or cytoskeletal rearrangements. walshmedicalmedia.comfrontiersin.org

Development of Predictive Models for this compound Research

The increasing volume of biological and chemical data generated through omics and other high-throughput methods provides a fertile ground for developing predictive models. parssilico.comnih.govacs.org For this compound, predictive models can be developed to forecast its absorption, distribution, metabolism, and excretion (ADME) properties, potential efficacy, toxicity, and interactions with other drugs, based on its chemical structure and biological data. nih.govmalvernpanalytical.comcas.org

Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, can be refined using machine learning and artificial intelligence (AI) algorithms trained on large datasets of structurally similar compounds and their known effects. nih.govacs.orgmalvernpanalytical.com Predictive models can also be built to simulate the behavior of this compound within complex biological systems, such as predicting its metabolic fate based on enzymatic profiles or its distribution across different tissues using physiologically-based pharmacokinetic (PBPK) modeling. nih.gov

A conceptual representation of data used in predictive modeling for a chemical compound is shown below:

Data TypeSourceExample Features (Hypothetical)Predicted Outcome (Hypothetical)
Chemical StructureMolecular DescriptorsLogP, Molecular Weight, FingerprintsPredicted Solubility
Biological ActivityIn vitro/In vivo AssaysIC50 values, EC50 valuesPredicted Binding Affinity
Omics DataTranscriptomics, ProteomicsGene expression profilesPredicted Pathway Modulation
Clinical DataPatient Response, BiomarkersEfficacy scores, Protein levelsPredicted Patient Response

These models can accelerate the research process by prioritizing experiments, identifying potential issues early on, and even suggesting modifications to the compound's structure (or the ratio of components in the case of a formulation) to improve desired properties. parssilico.commalvernpanalytical.com

Interdisciplinary Approaches in this compound Investigations

Addressing the complexities of a compound like this compound and its interactions within biological systems necessitates a strong emphasis on interdisciplinary collaboration. Future research will increasingly break down traditional silos between chemistry, biology, pharmacology, data science, engineering, and clinical medicine. ircbc.ac.cnpressbooks.pubfigshare.comacs.orgresearchgate.net

Chemists will be crucial for synthesizing modified versions of this compound components for imaging or targeted studies and for developing novel analytical methods. Biologists and pharmacologists will design experiments to probe the compound's effects on cellular and organismal systems. Data scientists and bioinformaticians will be essential for integrating and interpreting the large datasets generated by omics and imaging techniques and for developing predictive models. mdpi.comresearchgate.netfrontiersin.org Engineers may contribute by developing new microfluidic devices or biosensors for high-throughput screening or real-time monitoring of the compound's effects. Clinicians will provide valuable insights into the clinical relevance of research findings and facilitate translational studies. nih.govircbc.ac.cn

An interdisciplinary approach to this compound research could involve a team where chemists synthesize labeled compounds, biologists design cellular assays, imaging specialists visualize molecular interactions, data scientists analyze the resulting complex data, and pharmacologists interpret the findings in the context of the compound's known effects. This collaborative environment fosters innovation and allows for a more holistic understanding of the compound's behavior, from its molecular properties to its system-wide impact. pressbooks.pubacs.orgresearchgate.net The integration of diverse expertise is key to unlocking the full potential of novel research paradigms in the study of complex chemical entities.

DisciplineKey Contributions to this compound Research (Conceptual)
ChemistrySynthesis of probes, analytical method development
Biology/PharmacologyExperimental design, mechanistic studies
Data Science/BioinformaticsData integration, predictive modeling, analysis
Imaging ScienceHigh-resolution visualization of interactions
EngineeringDevelopment of novel tools and platforms
Clinical MedicineTranslational insights, clinical relevance

This collaborative ecosystem is vital for navigating the challenges and harnessing the opportunities presented by the future landscape of chemical compound research.

Q & A

Q. What frameworks support equitable collaboration in multi-institutional this compound research?

  • Methodological Answer:
  • Step 1: Draft a data-sharing agreement specifying co-authorship criteria, IP rights, and citation norms (e.g., mandatory acknowledgment of data contributors) .
  • Step 2: Use version-controlled platforms (e.g., GitHub for code; OSF for datasets) to track contributions .
  • Step 3: Establish a conflict resolution panel to address disputes over data interpretation or credit allocation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.